

Ac-WEHD-pNA: A Chromogenic Substrate for Probing Inflammatory Caspase Activity

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Compound of Interest

Compound Name: Ac-WEHD-PNA

Cat. No.: B12367408

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory caspases, including caspase-1, caspase-4, and caspase-5 in humans, are critical mediators of the innate immune response. Their activation, primarily through multi-protein complexes called inflammasomes, triggers a cascade of events leading to the maturation and release of pro-inflammatory cytokines and a form of programmed cell death known as pyroptosis. The chromogenic substrate Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide (**Ac-WEHD-pNA**) serves as a valuable tool for researchers to specifically detect and quantify the enzymatic activity of these key inflammatory caspases. This technical guide provides a comprehensive overview of **Ac-WEHD-pNA**, including its biochemical properties, detailed experimental protocols for its use, and its application in studying inflammatory signaling pathways.

Biochemical Properties and Specificity

Ac-WEHD-pNA is a synthetic tetrapeptide that mimics the preferred cleavage sequence of caspase-1. The substrate consists of the amino acid sequence Trp-Glu-His-Asp (WEHD) conjugated to a p-nitroaniline (pNA) chromophore. Upon enzymatic cleavage by an active inflammatory caspase at the aspartic acid residue, the pNA is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase activity in the sample.

While **Ac-WEHD-pNA** is recognized as an optimal substrate for caspase-1, it is also effectively cleaved by the non-canonical inflammatory caspases, caspase-4 and caspase-5, making it a useful tool for studying the activity of this entire class of enzymes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data

The following table summarizes the available kinetic parameters for the interaction of **Ac-WEHD-pNA** with inflammatory caspases. It is important to note that while widely used for caspase-4 and -5, specific kinetic data for these caspases with **Ac-WEHD-pNA** are not as readily available in the literature as for caspase-1.

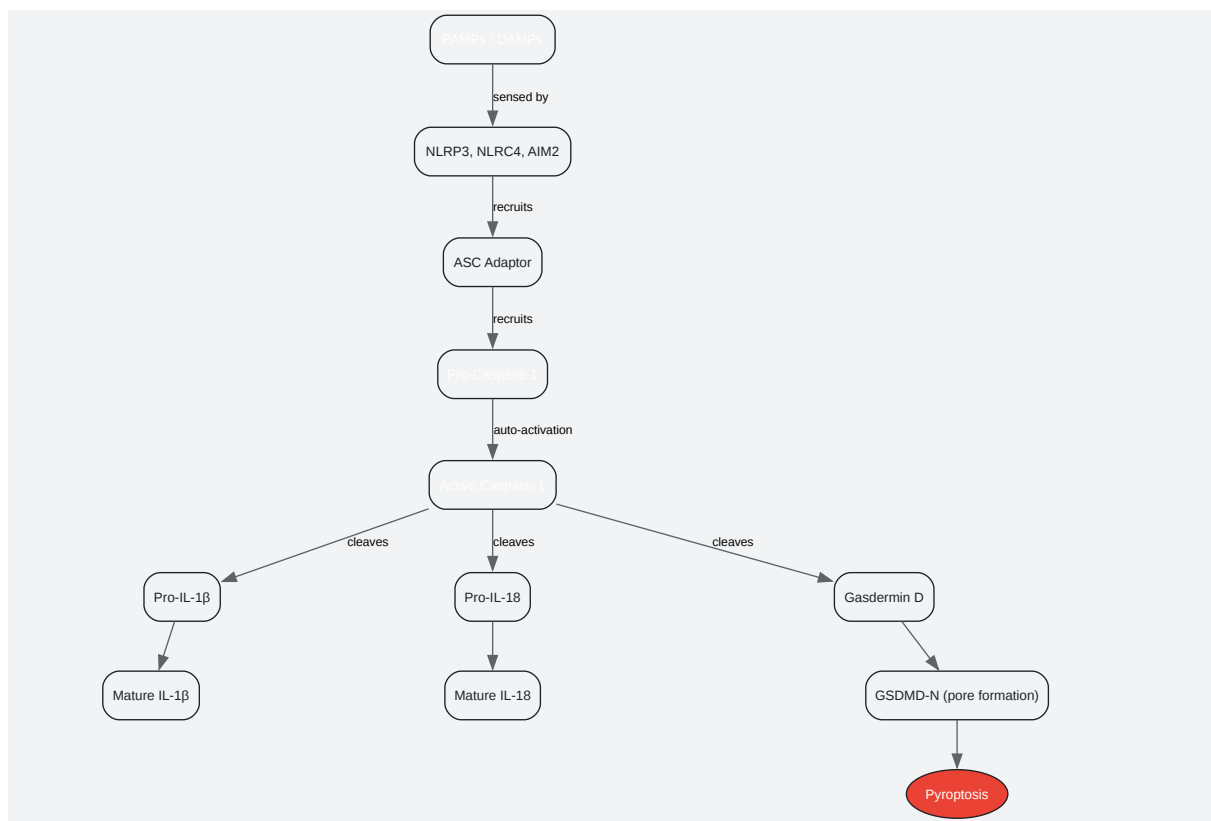
Caspase	kcat/Km ($M^{-1}s^{-1}$)	Optimal Substrate Concentration	Wavelength for Detection
Caspase-1	522,000	50 - 200 μM [5]	405 nm [6] [7]
Caspase-4	Data not readily available	50 - 200 μM (empirical)	405 nm [6]
Caspase-5	Data not readily available	50 - 200 μM (empirical) [6]	405 nm [6]

Inflammatory Caspase Signaling Pathways

Inflammatory caspases are activated through distinct signaling pathways, broadly categorized as canonical and non-canonical inflammasome pathways.

Canonical Inflammasome Pathway

The canonical inflammasome pathway leads to the activation of caspase-1. This pathway is initiated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) that are sensed by cytosolic pattern recognition receptors (PRRs) such as NLRP3, NLRC4, and AIM2. Upon activation, these sensors oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced dimerization and auto-activation. Active caspase-1 then cleaves its substrates, including pro-interleukin-1 β (pro-IL-1 β), pro-IL-18, and Gasdermin D (GSDMD).

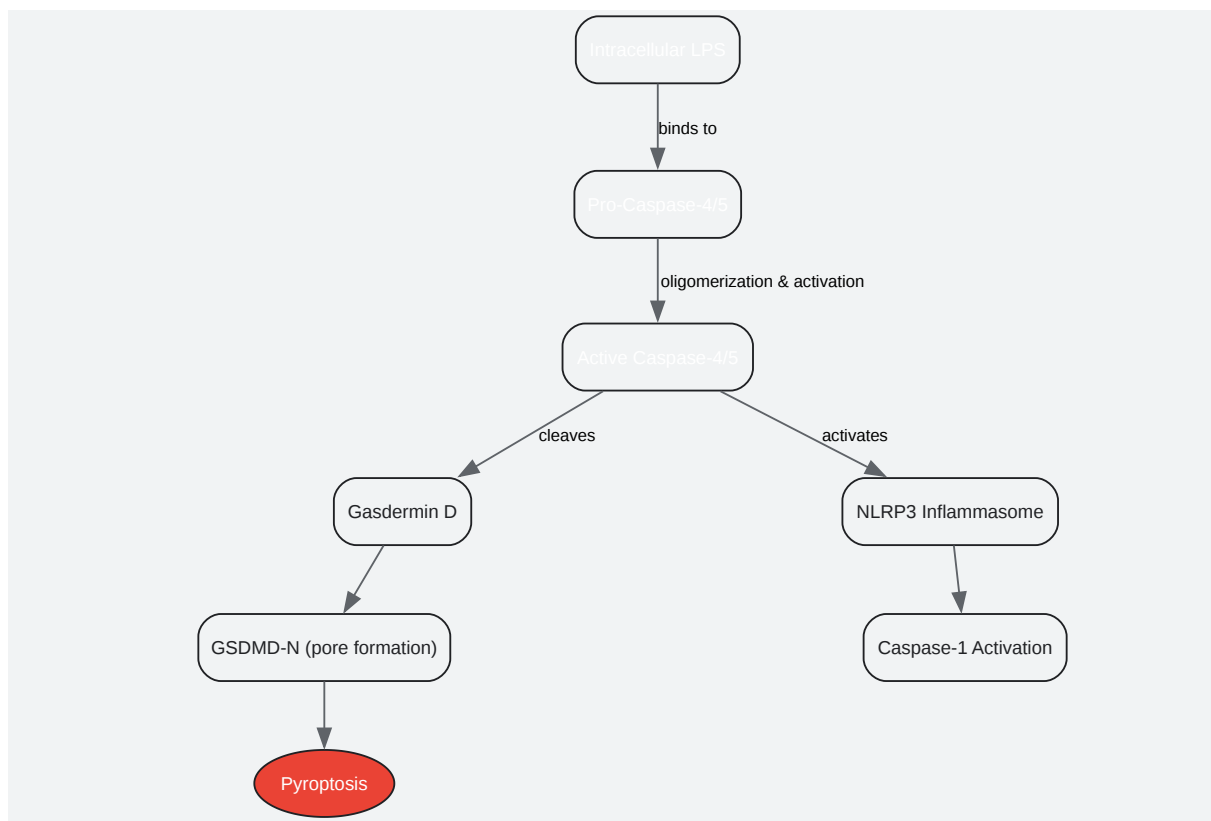


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Caption: Canonical inflammasome signaling pathway.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway directly activates caspase-4 and caspase-5 in humans (caspase-11 in mice). This pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to the CARD domain of these caspases. This binding induces their oligomerization and activation, leading to the cleavage of Gasdermin D and subsequent pyroptosis. Activated caspase-4/5 can also indirectly lead to caspase-1 activation and the maturation of IL-1 β and IL-18 through the activation of the NLRP3 inflammasome.



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Caption: Non-canonical inflammasome signaling pathway.

Experimental Protocols

The following are detailed methodologies for performing caspase activity assays using **Ac-WEHD-pNA** with cell lysates.

General Reagents and Equipment

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% glycerol, 0.1% CHAPS. Store at 4°C.

- **Ac-WEHD-pNA Substrate:** Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.
- 96-well clear flat-bottom microplates.
- Microplate reader capable of measuring absorbance at 405 nm.
- Refrigerated microcentrifuge.

Protocol for Caspase-1 Activity Assay

- Cell Lysis:
 - Culture cells to the desired density and treat with appropriate stimuli to induce inflammasome activation.
 - Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant containing the soluble proteins and keep it on ice.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
- Assay Reaction:
 - In a 96-well plate, add 50-100 µg of protein lysate to each well.
 - Adjust the volume in each well to 90 µL with Assay Buffer.
 - Prepare a blank control containing 90 µL of Assay Buffer without any cell lysate.

- Add 10 μ L of 1 mM **Ac-WEHD-pNA** (final concentration 100 μ M) to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - Measure the absorbance at 405 nm using a microplate reader.
 - Subtract the absorbance of the blank from the absorbance of the samples.
 - The caspase-1 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

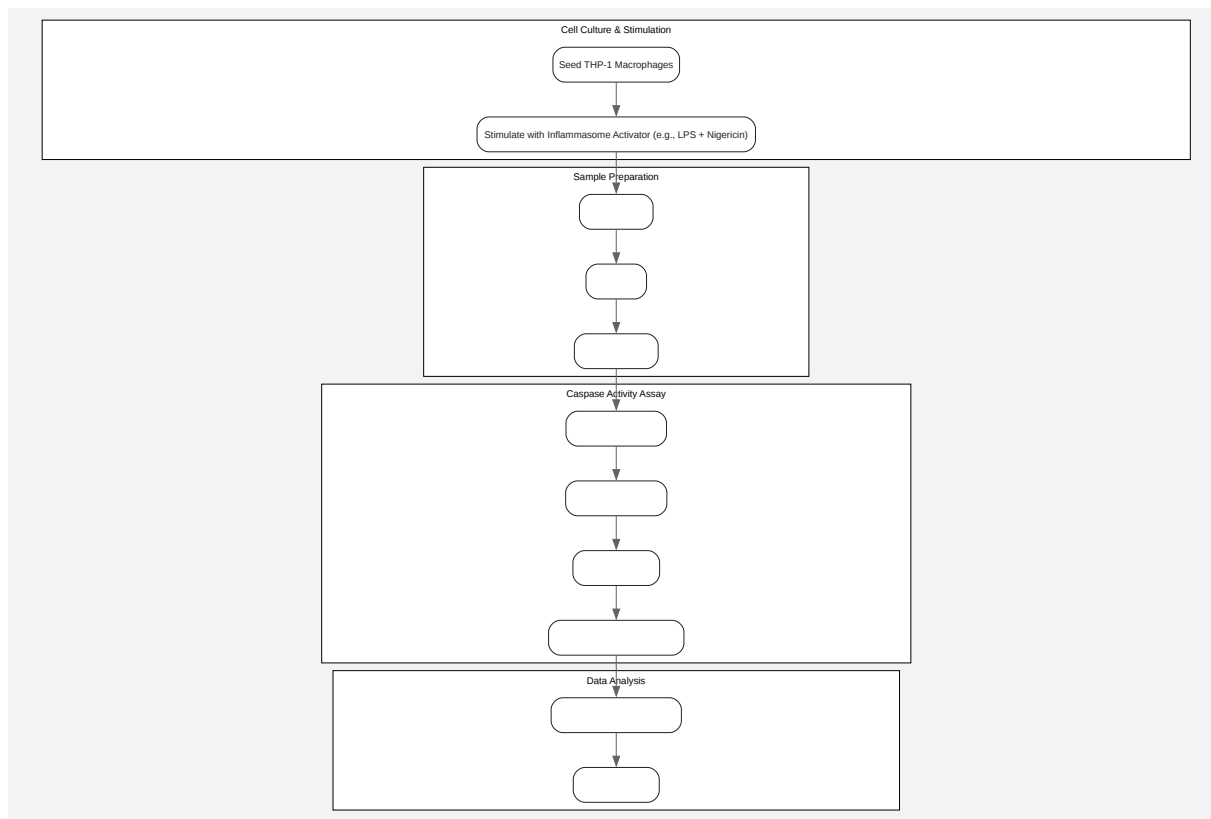
Protocols for Caspase-4 and Caspase-5 Activity Assays

The protocols for measuring caspase-4 and caspase-5 activity using **Ac-WEHD-pNA** are very similar to that of caspase-1. However, specific considerations for inducing their activation are necessary.

- Induction of Caspase-4/5 Activity: For cellular assays, activation of caspase-4 and -5 is typically achieved by introducing LPS into the cytoplasm of cells, for example, by using transfection reagents or by infecting with Gram-negative bacteria.[\[6\]](#)
- Assay Procedure: Follow the same steps for cell lysis, assay reaction, and measurement as described for the caspase-1 activity assay. It is recommended to use 100-200 μ g of protein for the assay.[\[6\]](#)

Experimental Workflow: Monitoring Inflammasome Activation in Macrophages

This workflow outlines the key steps for investigating inflammasome activation in a macrophage cell line (e.g., THP-1) using **Ac-WEHD-pNA**.



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Caption: Workflow for monitoring inflammasome activation.

Conclusion

Ac-WEHD-pNA is a robust and widely used tool for the colorimetric detection of inflammatory caspase activity. Its specificity for caspase-1, -4, and -5 makes it an invaluable reagent for researchers studying the innate immune system, inflammatory diseases, and the efficacy of novel therapeutic agents targeting these critical enzymes. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize **Ac-WEHD-pNA** to gain deeper insights into the complex processes of inflammation and cell death.

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